(2-Fluoro-4-methylphenyl)methanesulfonamide

Descripción general

Descripción

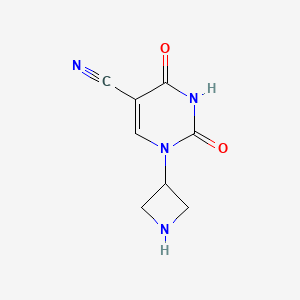

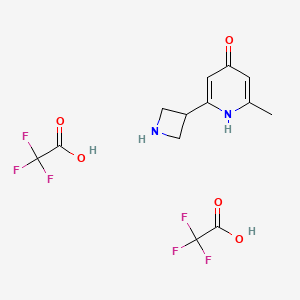

“(2-Fluoro-4-methylphenyl)methanesulfonamide” is a chemical compound with the molecular formula C8H10FNO2S and a molecular weight of 203.24 g/mol . It is also known as FMSA. It is used in various fields of research and industry due to its unique properties.

Molecular Structure Analysis

The InChI code for “(2-Fluoro-4-methylphenyl)methanesulfonamide” is 1S/C8H10FNO2S/c1-6-2-3-7(8(9)4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) . This code provides a standard way to encode the molecular structure using text strings and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

“(2-Fluoro-4-methylphenyl)methanesulfonamide” is a powder that is stored at room temperature .Aplicaciones Científicas De Investigación

Quantum Chemical Investigations

- Molecular Conformation and Vibrational Transitions : A study by Karabacak, Cinar, and Kurt (2010) utilized Density Functional Theory (DFT) to investigate the molecular conformation, NMR chemical shifts, and vibrational transitions of related methanesulfonamide compounds. This research highlights the importance of computational chemistry in understanding the molecular dynamics of compounds like (2-Fluoro-4-methylphenyl)methanesulfonamide (Karabacak, Cinar, & Kurt, 2010).

Structural Analysis and Crystallography

- Structural Similarities and Biological Implications : Gowda, Foro, and Fuess (2007) analyzed the structure of N-(4-Fluorophenyl)methanesulfonamide, noting its similarity to other alkyl sulfonanilides. They emphasized how the positioning of the amide hydrogen relative to the benzene ring could influence biological activity, relevant for compounds like (2-Fluoro-4-methylphenyl)methanesulfonamide (Gowda, Foro, & Fuess, 2007).

Catalytic and Synthetic Applications

- Enantioselective Allylic Alkylation : Liu et al. (2009) demonstrated the use of (2-Fluoro-4-methylphenyl)methanesulfonamide in catalytic processes. They achieved highly regio- and enantioselective allylic alkylation, creating fluorobis(phenylsulfonyl)methylated compounds, which indicates the potential of this compound in sophisticated organic syntheses (Liu et al., 2009).

Chemoselective N-Acylation

- Development of N-Acylation Reagents : Kondo et al. (2000) researched the creation of N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, aiming for chemoselectivity. This study shows how modifications of (2-Fluoro-4-methylphenyl)methanesulfonamide can lead to useful reagents in organic chemistry (Kondo et al., 2000).

Fluoroalkylation and Synthesis

- Nucleophilic Fluoromethylation : Prakash et al. (2009) explored the efficient nucleophilic fluoromethylation of alkyl and benzyl halides using fluorobis(phenylsulfonyl)methane, a compound structurally related to (2-Fluoro-4-methylphenyl)methanesulfonamide. This research provides insight into the synthesis of fluorinated organic compounds (Prakash et al., 2009).

Safety and Hazards

The safety information for “(2-Fluoro-4-methylphenyl)methanesulfonamide” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements include recommendations such as avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Propiedades

IUPAC Name |

(2-fluoro-4-methylphenyl)methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FNO2S/c1-6-2-3-7(8(9)4-6)5-13(10,11)12/h2-4H,5H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTDUBTXOYYXSJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)CS(=O)(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Bromo-5-methoxy-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1382708.png)

![6-(aminomethyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinolin-5-one hydrochloride](/img/structure/B1382711.png)

![6-Bromo-3,4-dihydrospiro[1-benzopyran-2,4'-piperidine] hydrochloride](/img/structure/B1382712.png)

![1-Bromo-3-[(3,3-difluorocyclobutyl)methoxy]benzene](/img/structure/B1382713.png)

![3-Azaspiro[5.5]undecan-9-ol hydrochloride](/img/structure/B1382715.png)

![5-(Bromomethyl)-1,1-difluorospiro[2.3]hexane](/img/structure/B1382719.png)